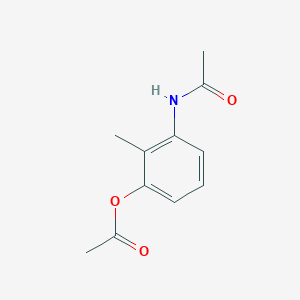

3-Acetamido-2-methylphenyl Acetate

描述

Overview of Acetamide (B32628) and Phenyl Acetate (B1210297) Derivatives in Organic Synthesis and Medicinal Chemistry

Phenyl acetate and its derivatives are also of considerable importance. Phenyl acetate itself is an ester of phenol (B47542) and acetic acid and serves as a metabolite in biological systems. bldpharm.com Derivatives of phenylacetic acid are found in a variety of drugs, including anti-inflammatory agents like aceclofenac, and have been explored for their potential in treating a range of diseases. nih.gov The modification of the phenyl ring and the acetate group allows for the fine-tuning of a compound's pharmacological properties.

The synthesis of acetanilide, a simple aryl acetamide, is a classic reaction in organic chemistry, typically achieved by the acetylation of aniline (B41778). nih.gov This straightforward synthesis highlights the accessibility of the aryl acetamide scaffold for further chemical modification.

Rationale for Investigating 3-Acetamido-2-methylphenyl Acetate within this Chemical Class

The specific structure of this compound, with its CAS Number 76064-16-9, suggests a molecule designed for specific purposes, likely as an intermediate in the synthesis of more complex chemical entities or as a candidate for biological screening. The presence of the acetamido group at the 3-position and a methyl group at the 2-position of the phenyl ring, combined with the acetate ester, creates a unique substitution pattern that could influence its chemical reactivity and biological activity.

While dedicated research on this compound is not extensively documented, the rationale for its investigation can be inferred from the known properties of its constituent parts. The acetamido group could impart specific solubility and binding characteristics, while the methyl group could influence the molecule's conformation and metabolic stability. The phenyl acetate portion provides a reactive handle for further chemical transformations.

Historical Context of Related Compounds and their Research Trajectories

The history of aryl acetamides in medicine is marked by both success and the need for refinement. Acetanilide, for instance, was one of the first synthetic analgesics and antipyretics. However, its use declined due to toxicity concerns, leading to the development of safer alternatives like paracetamol (acetaminophen), which is a metabolite of acetanilide. This historical trajectory underscores the importance of understanding the structure-activity relationships and metabolic pathways of aryl acetamides to design safer and more effective drugs.

The ongoing research into acetamide and phenyl acetate derivatives continues to yield new discoveries. For example, substituted phenylacetamides are being investigated as potential antidepressant agents, and new derivatives are constantly being synthesized and evaluated for a wide range of biological activities. This vibrant research landscape provides a strong impetus for the continued exploration of novel compounds like this compound.

Compound Data

| Compound Name |

| This compound |

| Acetamide |

| Phenyl Acetate |

| Acetanilide |

| Aceclofenac |

| Paracetamol (Acetaminophen) |

| Aniline |

| Acetic Anhydride (B1165640) |

| Phenol |

| Phenylacetic acid |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 76064-16-9 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

Advanced Synthetic Routes

The preparation of this compound and its derivatives can be achieved through several advanced synthetic routes that offer advantages in terms of efficiency, selectivity, and reaction conditions. These methods include classical esterification and acylation, as well as modern palladium-catalyzed couplings, multi-component reactions, and microwave-assisted techniques.

Esterification Reactions and Optimization

Esterification is a fundamental reaction for the formation of the acetate group in the target molecule. While the Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic example, the synthesis of a phenyl acetate from a phenol requires a different approach. organic-chemistry.org The hydroxyl group of a phenol is typically acylated using a more reactive carboxylic acid derivative, such as an acid anhydride or an acyl chloride. study.comsarthaks.com

For the synthesis of the target compound, the phenolic hydroxyl group of a precursor like 3-acetamido-2-methylphenol would be reacted with acetic anhydride. This reaction is often catalyzed by a strong acid like sulfuric acid or facilitated by a base such as pyridine (B92270), which also neutralizes the acetic acid byproduct. sarthaks.comrsc.org

Optimization Strategies: The efficiency of esterification reactions is governed by equilibrium. Key optimization strategies, drawn from principles of Fischer esterification, include:

Use of Excess Reagent: Employing a large excess of one reactant (e.g., acetic anhydride) can shift the equilibrium towards the product side, maximizing the yield.

Removal of Byproducts: In reactions that produce water, its continuous removal via azeotropic distillation or the use of desiccants drives the reaction forward. organic-chemistry.orgmasterorganicchemistry.com For acylations with acetic anhydride, using a base like pyridine effectively neutralizes the acetic acid byproduct. rsc.org

The table below summarizes typical conditions for related esterification reactions.

| Reactants | Catalyst/Solvent | Conditions | Product | Yield |

| Phenol, Acetic Anhydride | Pyridine | Room Temp | Phenyl Acetate | High |

| Salicylic Acid, Acetic Anhydride | Sulfuric Acid (conc.) | Heat | Acetylsalicylic Acid | High |

| Ethanoic Acid, Ethanol | Sulfuric Acid (conc.) | Reflux | Ethyl Ethanoate | ~65% |

Structure

3D Structure

属性

IUPAC Name |

(3-acetamido-2-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-10(12-8(2)13)5-4-6-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAOUSXREOGFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 3-Acetamido-2-methylphenyl Acetate (B1210297), one would expect to observe distinct signals for the aromatic protons, the methyl protons of the acetamido and acetate groups, and the NH proton of the amide.

While specific data for the target compound is unavailable, the ¹H NMR spectrum of its precursor, 3-Amino-2-methylphenol , has been documented. chemicalbook.com The analysis of its spectrum offers a baseline for the aromatic and methyl proton signals prior to acetylation.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 3-Acetamido-2-methylphenyl Acetate (based on related compounds)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.5 | Multiplet |

| Acetamido NH | 7.5 - 8.5 | Singlet (broad) |

| Acetate CH₃ | 2.2 - 2.4 | Singlet |

| Acetamido CH₃ | 2.0 - 2.2 | Singlet |

| Aromatic CH₃ | 2.0 - 2.3 | Singlet |

Note: These are predicted values and may differ from experimental results.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for the two carbonyl carbons (one from the acetate and one from the acetamido group), the aromatic carbons, and the methyl carbons.

The ¹³C NMR spectrum of 3-Amino-2-methylphenol is available and provides the chemical shifts for the carbon atoms of the phenol (B47542) ring and the methyl group. chemicalbook.com Upon acetylation, significant downfield shifts would be anticipated for the carbon atom attached to the newly formed ester group (C-O(C=O)CH₃) and the carbon atom bearing the acetamido group.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (based on related compounds)

| Carbon | Predicted Chemical Shift (ppm) |

| Acetate C=O | 168 - 171 |

| Acetamido C=O | 168 - 170 |

| Aromatic C-O | 148 - 152 |

| Aromatic C-N | 135 - 140 |

| Aromatic C-CH₃ | 125 - 130 |

| Aromatic CH | 115 - 130 |

| Acetate CH₃ | 20 - 22 |

| Acetamido CH₃ | 23 - 25 |

| Aromatic CH₃ | 15 - 18 |

Note: These are predicted values and may differ from experimental results.

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be instrumental in unambiguously assigning the proton and carbon signals of this compound by revealing correlations between them. Solid-state NMR could provide insights into the molecular packing and conformation in the solid state. However, no studies employing these advanced techniques for the target compound have been found in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum is a fingerprint of the molecule. While a spectrum for this compound is not available, the NIST WebBook of Chemistry contains the EIMS spectrum of a structural isomer, Acetamide (B32628), N-(3-methylphenyl)-2-acetoxy- . This isomer has the same molecular weight (207.23 g/mol ). Its fragmentation pattern would likely show key fragments corresponding to the loss of the acetyl group and other characteristic cleavages, which could be used for comparison.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. This technique would be essential to confirm the molecular formula of this compound as C₁₁H₁₃NO₃. No HRMS data for this compound has been found in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amide and ester functionalities.

The key vibrational modes expected are:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹ due to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretch (Amide I): A strong absorption band, typically between 1630 and 1680 cm⁻¹, is characteristic of the amide I band (primarily C=O stretching). researchgate.net

N-H Bend (Amide II): Another significant band for secondary amides appears in the range of 1510-1570 cm⁻¹, corresponding to the N-H bending vibration. researchgate.net

C=O Stretch (Ester): A strong absorption band for the ester carbonyl group is expected around 1735-1750 cm⁻¹. In phenyl acetate, this peak is observed, and in methyl acetate, it appears around 1740 cm⁻¹. libretexts.orgchemicalbook.comdocbrown.info

C-O Stretch (Ester): Two distinct C-O stretching vibrations are characteristic of esters. The C-O-C asymmetric stretch typically appears in the 1150-1300 cm⁻¹ region, while the symmetric stretch is found at a lower frequency. For ethyl acetate, a notable C-O peak is at 1232 cm⁻¹. libretexts.org

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: Absorptions for the methyl groups will be present in the 2850-2960 cm⁻¹ range.

By comparing the observed frequencies with established correlation charts and spectra of similar compounds like m-cresyl acetate and N-methyl-N-phenylacetamide, the presence of the acetamido and acetate functional groups can be definitively confirmed. nist.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3300-3500 | Medium-Strong |

| Amide | C=O Stretch (Amide I) | 1630-1680 | Strong |

| Amide | N-H Bend (Amide II) | 1510-1570 | Medium-Strong |

| Ester | C=O Stretch | 1735-1750 | Strong |

| Ester | C-O-C Asymmetric Stretch | 1150-1300 | Strong |

| Aromatic | C-H Stretch | >3000 | Medium |

| Aromatic | C=C Stretch | 1450-1600 | Medium-Weak |

| Aliphatic | C-H Stretch | 2850-2960 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

For this compound, a single-crystal X-ray diffraction study would reveal:

Molecular Conformation: The spatial orientation of the acetamido and acetate groups relative to the phenyl ring.

Bond Parameters: Precise measurements of the lengths and angles of all covalent bonds within the molecule.

Intermolecular Interactions: The presence and nature of hydrogen bonds (e.g., between the N-H of one molecule and the C=O of another), π-π stacking interactions between the aromatic rings, and other van der Waals forces that stabilize the crystal lattice. For instance, in related acetamide structures, hydrogen bonding plays a significant role in the crystal packing. researchgate.net

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, a combination of techniques would be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column, would be suitable for assessing the purity of this compound. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a modifier such as formic or acetic acid to improve peak shape. sielc.comnih.gov The retention time of the compound under specific conditions serves as a key identifier.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass information, making it a powerful tool for identification and quantification. LC-MS analysis would confirm the molecular weight of the eluted compound and provide fragmentation data that corroborates the structure determined by other methods. nih.goveurl-pesticides.eunih.gov This is particularly useful for analyzing complex mixtures and identifying impurities.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity. eurl-pesticides.eumdpi.com A UPLC method would be highly effective for the rapid purity determination of this compound and for the detection of trace impurities.

The choice of chromatographic conditions, including the column, mobile phase composition, and detector, would be optimized to achieve the best separation and detection of this compound from any starting materials, by-products, or degradation products. nih.gov

| Technique | Column | Mobile Phase (Typical) | Detection | Application |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm), MS | Purity Assessment, Isolation |

| LC-MS | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | Mass Spectrometry (ESI) | Identification, Quantification |

| UPLC | Reversed-Phase C18 (sub-2 µm) | Acetonitrile/Water with 0.1% Formic Acid | UV, MS | High-Resolution Purity, Trace Analysis |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulations

Molecular modeling and simulations are indispensable tools for exploring the conformational landscape and dynamic behavior of molecules. These methods allow for the examination of molecular structures and their movements over time, providing insights that are often inaccessible through experimental techniques alone.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Acetamido-2-methylphenyl Acetate (B1210297), this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Table 1: Hypothetical Optimized Geometric Parameters for 3-Acetamido-2-methylphenyl Acetate (Note: The following data is illustrative and not based on actual calculations for this specific molecule.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | C-C (aromatic) | ~1.39 Å |

| C-N | ~1.36 Å | |

| C=O | ~1.23 Å | |

| C-O (ester) | ~1.36 Å | |

| Bond Angles | C-N-C | ~120° |

| O=C-O | ~125° | |

| Dihedral Angles | C-C-N-C | Variable |

| C-C-O-C | Variable |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule by simulating the movement of atoms and molecules over a period of time. This is achieved by solving Newton's equations of motion for a system of interacting particles. For this compound, an MD simulation could reveal how the molecule behaves in a particular environment, such as in a solvent or interacting with a biological target.

These simulations can provide information on the flexibility of the molecule, the stability of its different conformations, and how it interacts with its surroundings. For instance, a study on the related compound 2-acetamidophenyl acetate has utilized molecular dynamics simulations to understand its interaction with the neuraminidase enzyme. google.com

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, offer a more detailed understanding of the electronic structure and properties of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. It is a versatile tool for studying a wide range of molecular properties. For this compound, DFT could be used to calculate:

Electronic Properties: Such as the dipole moment, polarizability, and hyperpolarizability. These properties are crucial for understanding the molecule's interaction with electric fields and its non-linear optical (NLO) potential.

NLO Properties: The calculation of first-order hyperpolarizability is essential to predict the non-linear optical response of the molecule, which is important for applications in optoelectronics.

While specific DFT data for this compound is scarce, a patent for related compounds provides some experimental infrared (IR) spectroscopy data, with peaks observed at 3220, 2941, 1512, and 1217 cm⁻¹. DFT calculations could be used to simulate the IR spectrum and assign these vibrational modes to specific molecular motions.

Table 2: Illustrative DFT-Calculated Electronic Properties (Note: This table illustrates the type of data obtained from DFT calculations and is not based on actual results for this compound.)

| Property | Calculated Value |

|---|---|

| Dipole Moment | |

| Polarizability | |

| First Hyperpolarizability |

Prediction of Spectroscopic Parameters

Quantum mechanical calculations, particularly DFT, can be used to predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can be compared with experimental data to confirm its structure.

IR Frequencies: As mentioned earlier, DFT can calculate the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. This allows for the assignment of experimental IR bands to specific vibrational modes. A study on N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide (B32628) demonstrated the use of DFT to clarify the existence of functional groups through IR and Raman studies.

In Silico Studies of Molecular Interactions

Computational chemistry provides a powerful lens for examining the potential biological activity of molecules without the need for extensive laboratory experiments. Through in silico techniques, researchers can predict how a compound like this compound might interact with biological targets at a molecular level. These studies are instrumental in the early stages of drug discovery and development, offering insights into the mechanisms of action and guiding the synthesis of more potent and selective analogs.

Currently, there is a lack of specific ligand-protein docking studies published in peer-reviewed literature for the compound this compound. While research exists for structurally related compounds, such as 2-acetamidophenyl acetate which has been investigated as a potential inhibitor of influenza neuraminidase, direct computational docking data for the 3-acetamido-2-methylphenyl isomer is not available. psgcas.ac.innih.gov

Ligand-protein docking simulations are a computational method used to predict the preferred orientation of a molecule when bound to a protein target. The process involves placing the ligand (in this case, this compound) into the binding site of a protein and calculating the binding affinity, often represented as a docking score. A lower docking score typically indicates a more favorable binding interaction. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For a hypothetical docking study of this compound, a relevant protein target would first need to be identified, possibly based on the known biological activities of similar molecules. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank (PDB). The 3D structure of this compound would then be generated and optimized. Docking software would be used to predict the binding mode and affinity.

Hypothetical Ligand-Protein Docking Parameters for this compound:

| Parameter | Description | Example Value |

| Protein Target | The specific enzyme or receptor being investigated. | Not Applicable (No studies found) |

| PDB ID | The unique identifier for the protein structure in the Protein Data Bank. | Not Applicable |

| Docking Software | The program used to perform the docking calculations. | Not Applicable |

| Binding Affinity (kcal/mol) | The calculated free energy of binding. | Not Applicable |

| Key Interacting Residues | The amino acid residues in the protein's binding site that form significant interactions with the ligand. | Not Applicable |

In cases where the experimental 3D structure of a target protein is unavailable, homology modeling can be employed. This technique uses the known structure of a related protein (a template) to build a model of the target protein. Once a reliable model is generated, it can be used for subsequent docking studies.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. MD simulations track the movements of atoms and molecules over time, allowing researchers to assess the stability of the binding pose predicted by docking and to observe conformational changes in both the ligand and the protein.

As with ligand-protein docking, there are no specific published homology modeling or molecular dynamics simulation studies for this compound. Research on related compounds, such as 2-acetamidophenyl acetate, has utilized molecular dynamics to understand its behavior in the active site of influenza neuraminidase. psgcas.ac.innih.gov These studies have provided insights into the stability of the compound within the binding pocket and the nature of its interactions over time.

Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Protein Complex:

| Parameter | Description | Example Value |

| Simulation Software | The program used to perform the molecular dynamics simulations. | Not Applicable (No studies found) |

| Force Field | The set of parameters used to describe the potential energy of the system. | Not Applicable |

| Simulation Time | The duration of the simulation. | Not Applicable |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the superimposed protein or ligand over time, indicating stability. | Not Applicable |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of individual amino acid residues from their average position, indicating flexibility. | Not Applicable |

While direct computational studies on this compound are not currently available, the methodologies of ligand-protein docking, homology modeling, and molecular dynamics simulations represent a viable pathway for future research to elucidate its potential biological activities and mechanisms of action.

Applications As a Synthetic Intermediate and Precursor

Role in the Synthesis of Complex Organic Molecules

As a substituted aromatic compound, 3-Acetamido-2-methylphenyl acetate (B1210297) serves as a key building block in the multi-step synthesis of elaborate organic structures. Phenylacetic acid and its derivatives are recognized as a versatile class of substances that are frequently employed as starting materials for a wide range of products. mdpi.com The core phenylacetate (B1230308) structure is a component of many commercially significant compounds, and derivatives like 3-Acetamido-2-methylphenyl acetate provide a more functionalized starting point for creating highly specific and complex target molecules.

The presence of the acetamido and acetate groups allows for controlled, sequential reactions. For instance, the ester can be hydrolyzed to a phenol (B47542), and the amide to an amine, revealing reactive sites that can be used for further functionalization. This step-wise deprotection strategy is fundamental in complex synthesis, enabling chemists to build molecular architecture with precision. The methyl group on the phenyl ring also influences the reactivity and regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, providing another layer of synthetic control.

Table 1: Functional Groups of this compound and Their Synthetic Utility

| Functional Group | Chemical Structure | Potential Synthetic Transformations |

| Acetate Ester | -O-C(=O)CH₃ | Hydrolysis to a hydroxyl group (-OH) for ether synthesis or coupling reactions. |

| Acetamido Group | -NH-C(=O)CH₃ | Hydrolysis to a primary amine (-NH₂) for amide bond formation, diazotization, or as a directing group. |

| Substituted Phenyl Ring | C₆H₃(CH₃) | Undergoes electrophilic aromatic substitution; the existing substituents direct new groups to specific positions. |

Precursor in Medicinal Chemistry (e.g., prodrug formulations, heterocyclic chemistry)

In the field of medicinal chemistry, precursor molecules are essential for the development of new drugs. researchgate.net this compound is a valuable precursor due to its potential for modification into biologically active compounds.

One of the key applications for a molecule with ester and amide linkages is in the design of prodrugs. mdpi.com Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. The ester and amide bonds in this compound can be designed to be cleaved by enzymes in the body, such as esterases and amidases, to release an active therapeutic agent. This approach can be used to improve a drug's solubility, stability, or absorption, or to reduce its side effects. mdpi.comgoogle.com For example, ester and amide derivatives of the related phenylacetic acid are utilized as medicines. mdpi.com

Furthermore, this compound serves as a precursor in heterocyclic chemistry. After hydrolysis of the protecting groups to yield 3-amino-2-methylphenol, the resulting aminophenol is a classic starting material for building various heterocyclic ring systems that form the core of many pharmaceuticals.

Intermediate in the Development of Therapeutically Active Compounds (e.g., Rho Kinase Inhibitors, as a related compound)

The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds. This compound serves as an important intermediate for creating such compounds. The core structure, a 2,3-disubstituted aniline (B41778) derivative (after hydrolysis), is a key component in the synthesis of various biologically active molecules.

A pertinent example is in the development of Rho kinase (ROCK) inhibitors. These inhibitors are being investigated for the treatment of conditions like hypertension, glaucoma, and cancer. nih.gov Many potent ROCK inhibitors are based on heterocyclic scaffolds such as 1H-indazole or isoquinoline. nih.gov The synthesis of these complex heterocyclic systems often begins with appropriately substituted anilines. The 3-amino-2-methylphenyl core, derived from this compound, provides the necessary nitrogen atom and substitution pattern to construct these scaffolds. For instance, the aniline can be converted into a hydrazine (B178648) derivative for an indole (B1671886) synthesis or used in condensation reactions to form other fused ring systems characteristic of kinase inhibitors. nih.govnih.gov

Contribution to the Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of organic and medicinal chemistry, as these structures are found in a vast number of natural products and pharmaceuticals. researchgate.net this compound is a significant contributor to this field, primarily through its deprotected form, 3-amino-2-methylphenol. This precursor can be used to construct a variety of important heterocyclic rings.

One of the most well-known applications of substituted anilines is in the Fischer indole synthesis, which is used to create indole rings—a common motif in biologically active compounds. nih.gov The aniline derivative can be converted to a phenylhydrazine (B124118) and then reacted with a ketone or aldehyde to form the indole structure. Additionally, the aminophenol precursor can participate in various cyclization reactions to form other important heterocycles.

Table 2: Examples of Heterocyclic Scaffolds Derivable from the 3-Amino-2-methylphenyl Core

| Heterocyclic Class | General Synthetic Strategy | Potential Therapeutic Relevance |

| Indoles | Fischer Indole Synthesis | Anti-inflammatory, anti-cancer, antiviral agents |

| Quinolines | Skraup or Friedländer Synthesis | Antimalarial, antibacterial, anticancer agents |

| Benzoxazoles | Condensation with a carboxylic acid or its derivative | Antimicrobial, anticancer, anti-inflammatory agents |

| Phenoxazines | Oxidative coupling reactions | Dyes, redox indicators, neuroprotective agents |

The versatility of the 3-amino-2-methylphenyl core makes it a valuable starting point for combinatorial chemistry efforts aimed at discovering new drugs. By varying the reaction partners and conditions, a diverse library of heterocyclic compounds can be generated from this single precursor. mdpi.comrsc.org

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Routes with Enhanced Sustainability (Green Chemistry Principles)

The synthesis of acetamidophenol derivatives, including 3-Acetamido-2-methylphenyl acetate (B1210297), has traditionally relied on methods that may not align with modern principles of green chemistry. Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes.

Key areas of exploration include:

Catalyst-Free and Solvent-Free Reactions: A significant push is being made towards acetylation reactions that proceed without the need for catalysts or solvents. For instance, mechanochemical synthesis, which involves the mechanical grinding of reactants, has been shown to produce N-acetylated aminophenols in high yields and short reaction times. google.com This method eliminates the need for potentially hazardous solvents and catalysts.

Green Catalysts: Research is ongoing into the use of eco-friendly and reusable catalysts. researchgate.net Examples include:

Brønsted Acids: Tartaric acid in glacial acetic acid has been identified as a simple, inexpensive, and environmentally benign catalyst system for the N-acetylation of primary aromatic amines. ias.ac.in

Heteropoly Acids: Preyssler's anion, [NaP5W30O110]14-, has been used as a heterogeneous and recyclable catalyst for acetylation, offering an eco-friendly alternative. bibliotekanauki.plicm.edu.pl

Zeolites: Zeolite Hβ has proven to be an efficient and reusable catalyst for the acylation of amines with acetic acid under microwave irradiation, representing an environmentally safe, heterogeneous process. researchgate.net

Aqueous Reaction Media: The use of water or brine solutions as the reaction medium is a cornerstone of green chemistry. ias.ac.in Efficient acetylation of primary amines has been demonstrated in brine solution using acetyl chloride, a highly reactive but traditionally water-sensitive reagent. ias.ac.in

Alternative Acetylating Agents: While acetic anhydride (B1165640) and acetyl chloride are common, research into greener alternatives is active. Acetic acid itself is an economically and environmentally advantageous acetylating agent, especially when paired with a suitable catalyst to overcome its lower reactivity. ias.ac.in

Renewable Feedstocks: A long-term goal is the synthesis of such compounds from renewable resources. For example, methods are being explored to produce paracetamol (acetaminophen) from biomass-derived p-hydroxybenzamide, which involves an N-acetylation step. google.com

| Green Chemistry Approach | Example Catalyst/Reagent | Key Advantages |

| Catalyst-Free Synthesis | Mechanochemical grinding | No solvent or catalyst waste, rapid reaction. google.com |

| Brønsted Acid Catalysis | Tartaric acid/glacial acetic acid | Inexpensive, environmentally benign. ias.ac.in |

| Heterogeneous Catalysis | Preyssler's anion, Zeolite Hβ | Reusable, eco-friendly. researchgate.netbibliotekanauki.pl |

| Aqueous Media | Brine solution with acetyl chloride | Non-toxic solvent, high yield. ias.ac.in |

| Renewable Feedstocks | Biomass-derived p-hydroxybenzamide | Reduces reliance on fossil fuels. google.com |

Development of Advanced Analytical Techniques for Characterization of Derivatives

As more complex derivatives of 3-Acetamido-2-methylphenyl acetate are synthesized, the need for sophisticated analytical techniques for their characterization becomes paramount.

Future developments are expected in:

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a crucial tool for the separation and quantification of positional isomers of aminophenol and their acetylated derivatives. rsc.org Future work will likely focus on developing columns with novel stationary phases and more efficient solvent systems to improve the resolution of closely related derivatives. Reversed-phase HPLC on a polystyrene-divinylbenzene column has already shown promise for being a simple, rapid, and reproducible method for analyzing aminophenol isomers. rsc.org

Spectroscopic Techniques: While standard techniques like NMR and FT-IR are indispensable, the application of more advanced methods will provide deeper structural insights. acs.org For instance, single-crystal X-ray crystallography can provide unambiguous structural determination of novel derivatives. acs.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of new compounds. The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying derivatives in complex mixtures. synplechem.com

Computational Design of Derivatives with Tunable Reactivity or Desired Properties

In silico methods are poised to revolutionize the design of new molecules, including derivatives of this compound. By using computational models, researchers can predict the properties of a molecule before it is ever synthesized in the lab, saving time and resources.

Key areas of computational research include:

Molecular Docking: This technique can be used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. researchgate.netnotulaebiologicae.ro This is crucial for designing derivatives with specific biological activities. researchgate.netnotulaebiologicae.ro For example, docking studies have been used to investigate the binding of acetaminophen (B1664979) derivatives to the COX-2 receptor. nih.gov

ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of a compound. nih.gov This allows for the early identification of candidates with poor pharmacokinetic profiles or potential safety issues.

Quantum Chemical Calculations: These calculations can provide insights into the electronic structure and reactivity of molecules. nih.gov This information can be used to design derivatives with tailored chemical properties. For instance, understanding the lipophilicity and water solubility of acetaminophen and its metabolites can be aided by these calculations. nih.gov

Machine Learning Models: The development of machine learning algorithms trained on large datasets of chemical information can help in predicting various properties, including the potential for a compound to cause drug-induced liver injury by forming reactive metabolites. mdpi.com

| Computational Method | Application in Derivative Design |

| Molecular Docking | Predicting binding affinity to biological targets. researchgate.netnotulaebiologicae.ro |

| ADME/Tox Prediction | Assessing pharmacokinetic properties and potential toxicity. nih.gov |

| Quantum Chemical Calculations | Understanding electronic structure and reactivity. nih.gov |

| Machine Learning | Predicting complex properties like reactive metabolite formation. mdpi.com |

Potential for Integration into High-Throughput Synthesis and Screening Platforms

The fields of drug discovery and materials science are increasingly reliant on high-throughput methods to accelerate the pace of research. This compound and its derivatives are well-suited for integration into these platforms.

Automated Synthesis: Automated synthesis platforms, including those based on continuous flow chemistry or capsule-based systems, can rapidly generate large libraries of related compounds. synplechem.comresearchgate.netethz.ch These systems allow for the systematic variation of substituents on the core structure, enabling the exploration of a vast chemical space. researchgate.net The use of pre-packed capsules containing reagents and materials for reaction and purification simplifies the process and enhances reproducibility. synplechem.comresearchgate.net

High-Throughput Screening (HTS): Once synthesized, these compound libraries can be rapidly screened for desired properties using HTS assays. nih.gov This could involve screening for biological activity, material properties, or other characteristics. The miniaturization of these processes to the nanoscale significantly reduces waste and cost. nih.govrsc.org

Integrated Platforms: The ultimate goal is the creation of integrated platforms that combine automated synthesis with at-line analysis and high-throughput screening. nih.gov This would allow for a closed-loop system where the results of screening experiments can be used to inform the design and synthesis of the next generation of compounds in an iterative fashion. nih.gov

Unexplored Reactivity and Transformation Pathways of the Compound

Beyond its current applications, this compound possesses a chemical structure that holds potential for unexplored reactivity and novel chemical transformations. The interplay between the acetamido, methyl, and acetate functional groups on the aromatic ring opens up avenues for further chemical investigation.

Future research could focus on:

Directed Ortho-Metalation (DoM): The acetamido group can potentially act as a directing group for ortho-metalation reactions, allowing for the introduction of new substituents at the C4 and C6 positions of the phenyl ring.

Cross-Coupling Reactions: The acetate group could be a precursor to a phenolic hydroxyl group, which can then be converted to a triflate or other leaving group suitable for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Oxidative Reactions: The electron-rich nature of the aromatic ring, influenced by the acetamido and methyl groups, could lead to interesting oxidative dearomatization reactions under specific conditions, potentially leading to the formation of novel polycyclic structures. acs.org

Rearrangement Reactions: Investigation into potential rearrangement reactions, such as the Fries or Claisen rearrangements (after modification of the acetate group), could yield novel isomers with different substitution patterns and potentially different biological activities.

Hydrolysis and Further Functionalization: Selective hydrolysis of the ester or amide bond could provide access to key intermediates for the synthesis of more complex molecules. For example, selective hydrolysis of the acetate would yield 3-acetamido-2-methylphenol, which could then undergo further reactions at the hydroxyl group.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Acetamido-2-methylphenyl acetate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves acetylation of the parent amine using acetic anhydride under basic conditions (e.g., NaOH at 0°C), followed by protection/deprotection steps to isolate the target compound. For example, analogous syntheses of acetamido-phenyl derivatives use acetic anhydride in the presence of sulfuric acid for hydroxyl protection, with subsequent deprotection via base-induced hydrolysis (e.g., triethylamine in dichloromethane/methanol) . Optimization of stoichiometry and temperature (e.g., maintaining 0°C during acetylation) is critical to minimize side reactions like over-acetylation.

Q. How does pH stability of this compound influence its handling in biochemical assays?

- Methodological Answer : Acetate-containing compounds are typically stable in mildly acidic to neutral buffers (pH 3.6–5.6). For enzymatic studies, use acetate buffer systems adjusted to pH 5.0–5.5 to prevent hydrolysis of the acetyl group. Monitor stability via HPLC or UV-Vis spectroscopy at intervals to detect degradation .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : While specific toxicity data for this compound is limited, structurally similar acetamido derivatives (e.g., 2-acetamidofluorene) require handling in fume hoods with PPE (gloves, goggles). Avoid inhalation and skin contact. Dispose of waste via approved protocols for acetamide derivatives, as improper disposal may lead to environmental persistence .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, IR) for this compound be resolved during structural validation?

- Methodological Answer : Contradictions often arise from residual solvents or tautomeric forms. For NMR, use deuterated DMSO to enhance solubility and suppress exchange broadening. Compare experimental IR carbonyl stretches (~1740 cm⁻¹ for acetate, ~1650 cm⁻¹ for acetamido) with computational simulations (DFT/B3LYP) to confirm assignments. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing acetamido group activates the phenyl ring toward electrophilic substitution at the ortho/para positions. Kinetic studies using deuterated analogs (e.g., 2-Methoxy-d3-phenol derivatives) reveal isotopic effects on reaction rates, supporting a stepwise mechanism involving carbocation intermediates in acidic conditions .

Q. How do crystallographic data inform the conformational flexibility of this compound?

- Methodological Answer : X-ray diffraction of analogous compounds (e.g., 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid) shows planar acetamido groups with dihedral angles <10° relative to the aromatic ring. Molecular dynamics simulations can model rotational barriers of the methylphenyl-acetate moiety, which influence binding interactions in enzyme inhibition studies .

Q. What strategies mitigate discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations often stem from impurities in starting materials (e.g., residual moisture in acetic anhydride). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterize each step with TLC. For reproducibility, document reaction parameters (e.g., stirring rate, argon atmosphere) and use internal standards (e.g., deuterated acetamide) for quantitative NMR yield calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。